Lobucavir, chemically known as [1R-(1α,2β,3α)]-2-amino-9-[2,3-bis(hydroxymethyl)cyclobutyl]-6H-purin-6-one (BMS-180194), is a synthetic carbocyclic guanosine analogue studied for its antiviral properties. [, , , , , ] It acts as a potent inhibitor of viral DNA polymerases, particularly those of herpesviruses and hepatitis B virus (HBV). [, , , , , , , , , , , ]
A practical asymmetric synthesis of Lobucavir starts with an asymmetric [2 + 2] cycloaddition of dimenthyl fumarate with ketene dimethyl acetal. [] Sequential reduction, benzoylation, deketalization, and stereoselective ketone reduction yield the key chiral intermediate, [1S-(1α,2β,3α)]-3-hydroxy-1,2-cyclobutanedimethanol, dibenzoate ester. [] Regioselective N9-alkylation of 2-amino-6-iodopurine with the cyclobutyltriflate derived from the intermediate, followed by methanolysis and acid hydrolysis, produces Lobucavir with high enantiomeric excess (> 99%). [] Alternative synthetic approaches utilizing chiral enol ethers and dichloroketene have also been explored. [, ]
Lobucavir's structure is characterized by a cyclobutyl ring replacing the furanose ring of natural guanosine, linked to the N9 position of a guanine base. [, ] Two hydroxymethyl groups are attached to the cyclobutyl ring. [] This structural modification contributes to its resistance to enzymatic degradation by nucleoside phosphorylases. []
Lobucavir undergoes intracellular phosphorylation to form its active triphosphate form, Lobucavir triphosphate. [, , , ] This phosphorylation is facilitated by cellular kinases, including herpes simplex virus thymidine kinase (HSV-TK) and potentially other kinases in both infected and uninfected cells. [, , ] The triphosphate form acts as a competitive inhibitor of viral DNA polymerases. [, ]
Lobucavir primarily acts as a competitive inhibitor of viral DNA polymerases. [, ] After intracellular phosphorylation to Lobucavir triphosphate, it competes with the natural substrate deoxyguanosine triphosphate (dGTP) for binding to the polymerase active site. [, , , ] This competition inhibits viral DNA synthesis, effectively halting viral replication. [, , ]
7.1 Antiviral Activity: Lobucavir has demonstrated antiviral activity against various viruses in laboratory settings.
* Hepatitis B Virus (HBV): Lobucavir effectively suppresses HBV replication in vitro and in vivo (woodchuck model). [, , , ] It exhibits activity against lamivudine-resistant HBV mutants. [, , ] * Herpesviruses: Lobucavir exhibits antiviral activity against various herpesviruses, including herpes simplex virus types 1 and 2 (HSV-1, HSV-2), cytomegalovirus (CMV), and potentially Kaposi's sarcoma-associated herpesvirus (KSHV). [, , , , , , , , ] It shows promise against ganciclovir-resistant CMV strains. [] * Other Viruses: Research suggests potential antiviral activity against other viruses like Epstein-Barr virus (EBV). []
7.2 Drug Resistance Studies: Studying Lobucavir's activity against drug-resistant viral strains provides insights into resistance mechanisms and guides the development of new antiviral strategies.
* Lobucavir demonstrates efficacy against lamivudine-resistant HBV strains with mutations in the YMDD motif of the viral polymerase. [, , ] * It effectively inhibits GCV-resistant HCMV isolates with mutations in the UL97 protein kinase, suggesting an alternative phosphorylation pathway for Lobucavir. [] * Research on Lobucavir resistance in CMV has identified mutations in the viral DNA polymerase (UL54) gene associated with decreased susceptibility. []
7.4 Gene Therapy: * Lobucavir is investigated as a potential candidate for suicide gene therapy approaches using the herpes simplex virus type 1 thymidine kinase (HSV-1 TK) gene. [, ] * Yeast cells expressing HSV-1 TK exhibit growth inhibition when exposed to Lobucavir, highlighting its potential in selective cell killing applications. [] * Mutant forms of HSV-1 TK with altered substrate specificity (e.g., A167Y mutation) can enhance the selectivity and efficacy of Lobucavir in gene therapy settings. [, ]
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: